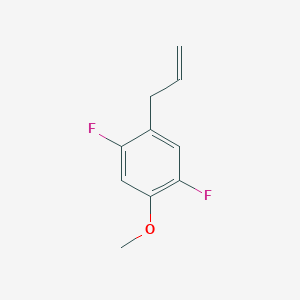
Diethyl 2-methyl-4-phenyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-methyl-4-phenyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their extensive use in medicinal chemistry, particularly as calcium channel blockers. These compounds exhibit a wide range of biological activities, including antihypertensive, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
The synthesis of diethyl 2-methyl-4-phenyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction, a multi-component reaction that combines an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent . Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using catalysts or alternative solvents .
Analyse Chemischer Reaktionen
Diethyl 2-methyl-4-phenyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diethyl 2-methyl-4-phenyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of diethyl 2-methyl-4-phenyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, leading to a decrease in intracellular calcium levels. This action results in the relaxation of smooth muscle cells, particularly in the cardiovascular system, thereby reducing blood pressure . The molecular targets include L-type calcium channels, which are responsible for the excitation-contraction coupling in cardiac and smooth muscle .
Vergleich Mit ähnlichen Verbindungen
Diethyl 2-methyl-4-phenyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other 1,4-dihydropyridine derivatives such as:
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Felodipine: Known for its high vascular selectivity and used in the treatment of hypertension.
The uniqueness of this compound lies in its trifluoromethyl group, which can enhance its biological activity and metabolic stability .
Eigenschaften
Molekularformel |
C19H20F3NO4 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
diethyl 2-methyl-4-phenyl-6-(trifluoromethyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H20F3NO4/c1-4-26-17(24)13-11(3)23-16(19(20,21)22)15(18(25)27-5-2)14(13)12-9-7-6-8-10-12/h6-10,14,23H,4-5H2,1-3H3 |
InChI-Schlüssel |
LUIHYSHVSUVCOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OCC)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13911319.png)
![2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile](/img/structure/B13911332.png)
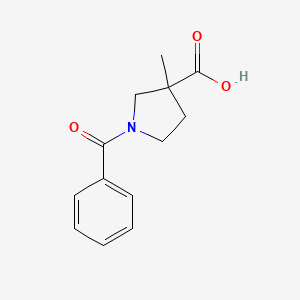

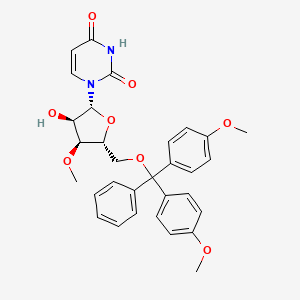

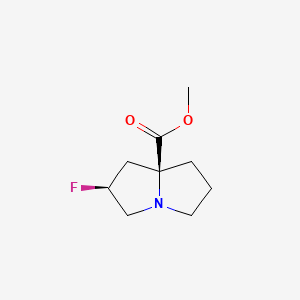
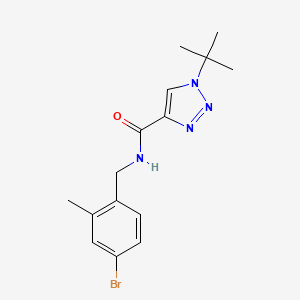
![N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine](/img/structure/B13911368.png)

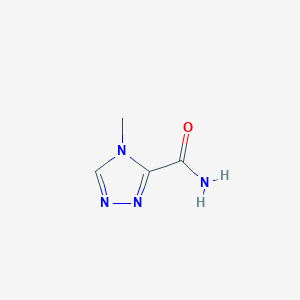
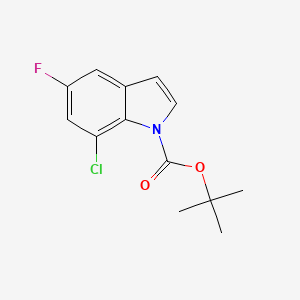
![Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13911395.png)
